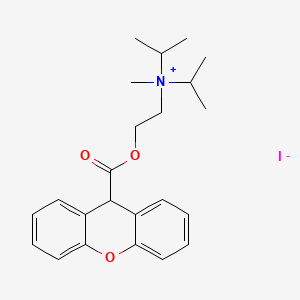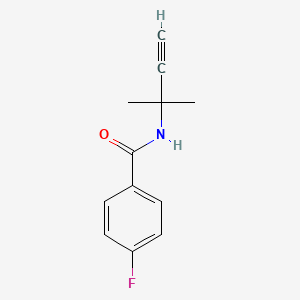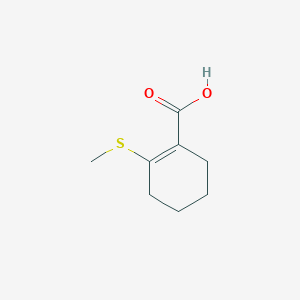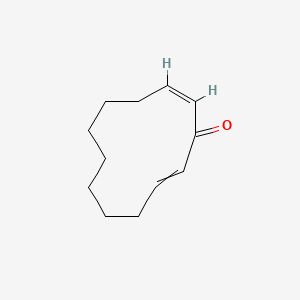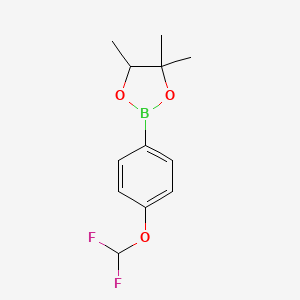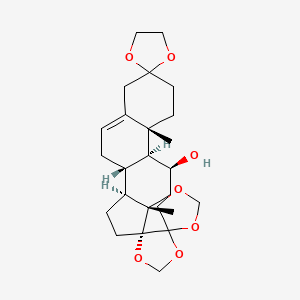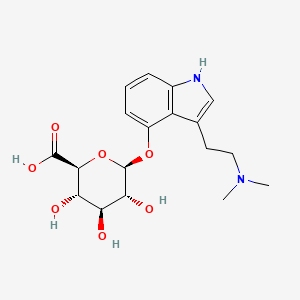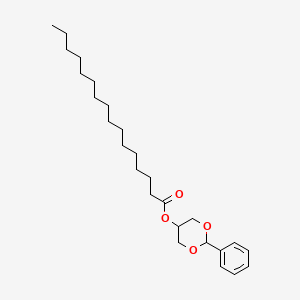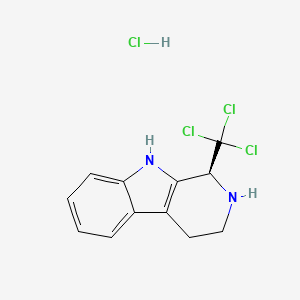
Ofloxacin N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ofloxacin N-Oxide Hydrochloride is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ofloxacin N-Oxide Hydrochloride typically involves the oxidation of ofloxacin. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: Ofloxacin N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction in its synthesis.
Reduction: Can be reduced back to ofloxacin under specific conditions.
Substitution: Reacts with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products:
Oxidation: this compound.
Reduction: Ofloxacin.
Substitution: Various substituted ofloxacin derivatives.
Scientific Research Applications
Ofloxacin N-Oxide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions.
Biology: Investigated for its potential antibacterial activity and mechanism of action.
Medicine: Explored for its efficacy against drug-resistant bacterial strains.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Ofloxacin N-Oxide Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The N-oxide group enhances its binding affinity to these enzymes, potentially increasing its antibacterial potency.
Comparison with Similar Compounds
Ofloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: A stereoisomer of ofloxacin with similar antibacterial activity.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness: Ofloxacin N-Oxide Hydrochloride is unique due to its N-oxide group, which may enhance its antibacterial activity and binding affinity to target enzymes. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21ClFN3O5 |
|---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H20FN3O5.ClH/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H |
InChI Key |
BGRPAHYNNKXFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




